molecular formula C11H15NO2 B041379 (R)-Ethyl 3-amino-3-phenylpropanoate CAS No. 3082-68-6

(R)-Ethyl 3-amino-3-phenylpropanoate

Cat. No. B041379
CAS RN: 3082-68-6
M. Wt: 193.24 g/mol
InChI Key: NUWRDXMXYDWUAN-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, involves experimental and theoretical vibrational spectra analysis. These syntheses are typically characterized using techniques like FT-IR, Laser-Raman spectra, and X-ray diffraction data. Theoretical calculations like ab initio Hartree Fock and Density Functional Theory methods are employed to understand the geometric parameters and vibrational frequencies (İ. E. Kıbrız et al., 2013).

Molecular Structure Analysis

The molecular structure analysis focuses on geometric parameters such as bond lengths, bond angles, and torsion angles. These parameters are crucial for understanding the compound's chemical behavior and interaction potentials. The structure is further analyzed through computational methods to ensure coherence with experimental data (İ. E. Kıbrız et al., 2013).

Chemical Reactions and Properties

(R)-Ethyl 3-amino-3-phenylpropanoate can undergo various chemical reactions, including oxidative annulation reactions and arylation processes. These reactions enable the synthesis of poly-substituted furans and heterocyclic compounds, which have significant implications in medicinal chemistry and materials science (Mohit Chourasiya et al., 2023; M. Obushak et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and optical activity, depend on the compound's molecular structure. These properties are essential for determining the compound's applicability in different chemical environments and for formulating it in various mediums.

Chemical Properties Analysis

Chemical properties like reactivity, stability, and compatibility with other compounds are determined through a series of experiments and computational models. The compound's functional groups, such as the amino and ester groups, play significant roles in its chemical behavior, influencing its reactions with acids, bases, and other organic compounds.

References

Safety And Hazards

The safety and hazards associated with “®-Ethyl 3-amino-3-phenylpropanoate” include the following precautionary statements: P264-P270-P273-P301+P312+P330-P501 . The hazard statements include H302-H412 .

properties

IUPAC Name

ethyl (3R)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRDXMXYDWUAN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358774
Record name (R)-Ethyl 3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 3-amino-3-phenylpropanoate

CAS RN

3082-68-6
Record name Ethyl (βR)-β-aminobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Ethyl 3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-amino-, ethyl ester, (βR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

β-Phenylalanine from II.2a (93) was suspended in ethanol (1.5 l) and the solution was saturated with gaseous HCl at room temperature. It was then heated under reflux for 4 h and stirred overnight at room temperature. The solution was cooled to 5° C. and filtered with suction. The filtrate was concentrated in vacuo, and the residue was washed with ether and dried. A white solid was obtained (yield: 52 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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